
4-Bromocyclohepta-1,2,4,6-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5Br It is a derivative of cycloheptatetraene, where one of the hydrogen atoms is replaced by a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromocyclohepta-1,2,4,6-tetraene can be achieved through several methods. One common approach involves the bromination of cycloheptatetraene. This reaction typically requires the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and bromination reactions can be applied. Industrial production would likely involve large-scale bromination processes with appropriate safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromocyclohepta-1,2,4,6-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cycloheptatetraene or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cycloheptatetraenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromocyclohepta-1,2,4,6-tetraene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic or nucleophilic interactions, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
4-Bromocyclohepta-1,2,4,6-tetraene can be compared with other similar compounds, such as:
Cycloheptatetraene: The parent compound without the bromine substitution.
4-Chlorocyclohepta-1,2,4,6-tetraene: A similar compound with a chlorine atom instead of bromine.
4-Iodocyclohepta-1,2,4,6-tetraene: A compound with an iodine atom in place of bromine.
Eigenschaften
CAS-Nummer |
827598-93-6 |
|---|---|
Molekularformel |
C7H5Br |
Molekulargewicht |
169.02 g/mol |
InChI |
InChI=1S/C7H5Br/c8-7-5-3-1-2-4-6-7/h1-3,5-6H |
InChI-Schlüssel |
HBQMKNOOEMDOOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


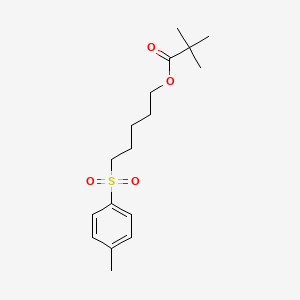
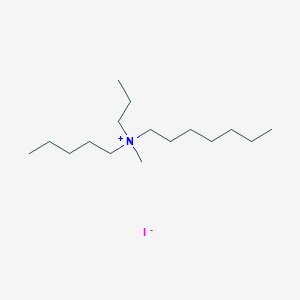
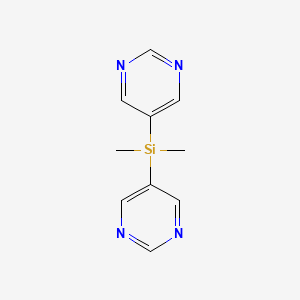
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
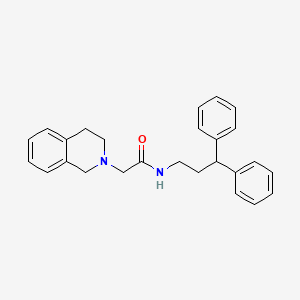
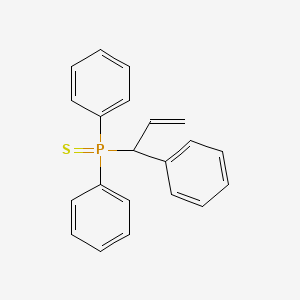
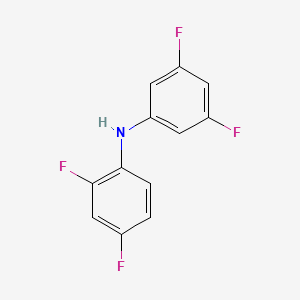
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
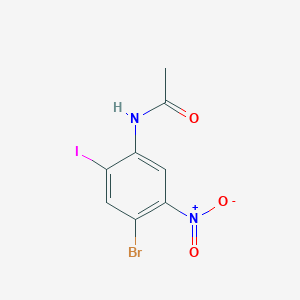
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
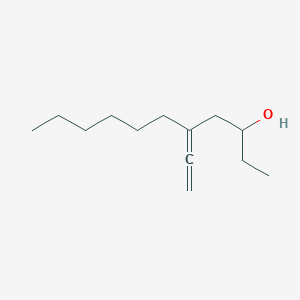
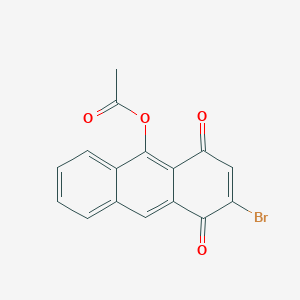
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
